![molecular formula C5H8N4O2S B12927328 2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide CAS No. 61320-88-5](/img/structure/B12927328.png)
2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide is an organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide typically involves the reaction of 5-thioxo-4,5-dihydro-1H-1,2,4-triazole with methoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
5-Thioxo-1,2,4-triazole derivatives: Compounds with variations in the substituents attached to the triazole ring.
Uniqueness
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide moiety differentiates it from other triazole derivatives, potentially leading to unique interactions with biological targets .
特性
CAS番号 |
61320-88-5 |
|---|---|
分子式 |
C5H8N4O2S |
分子量 |
188.21 g/mol |
IUPAC名 |
2-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methoxy]acetamide |
InChI |
InChI=1S/C5H8N4O2S/c6-3(10)1-11-2-4-7-5(12)9-8-4/h1-2H2,(H2,6,10)(H2,7,8,9,12) |
InChIキー |
RQPDRHMSZDFXKS-UHFFFAOYSA-N |
正規SMILES |
C(C1=NC(=S)NN1)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)
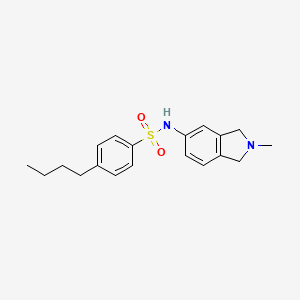

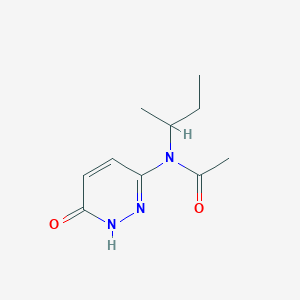
![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)
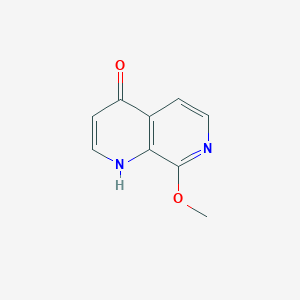
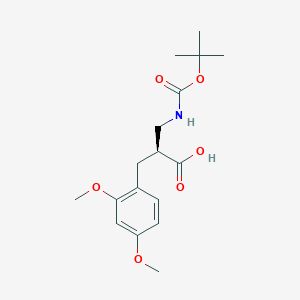
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
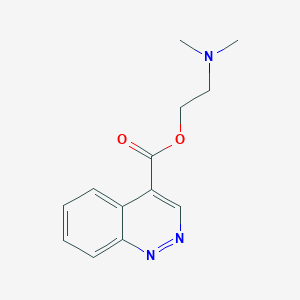
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
